![molecular formula C13H16BrN3O2S B4699693 N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B4699693.png)
N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-4-methylbenzenesulfonamide
Overview
Description
N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-4-methylbenzenesulfonamide is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been found to have a wide range of biological activities.
Mechanism of Action
The mechanism of action of N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-4-methylbenzenesulfonamide is not fully understood. However, it has been found to inhibit the activity of several kinases, which are involved in various cellular processes, including cell growth, proliferation, and differentiation. It has also been found to inhibit the production of inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-4-methylbenzenesulfonamide has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis. It has also been found to reduce inflammation and improve the symptoms of inflammatory diseases. Additionally, it has been found to have neuroprotective effects and improve cognitive function.
Advantages and Limitations for Lab Experiments
The advantages of using N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-4-methylbenzenesulfonamide in lab experiments include its wide range of biological activities, its ability to inhibit several kinases, and its anti-inflammatory properties. However, its limitations include its potential toxicity, which may limit its use in vivo, and its limited solubility in aqueous solutions.
Future Directions
There are several future directions for the research on N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-4-methylbenzenesulfonamide. Some of these directions include further studies on its mechanism of action, the development of more efficient synthesis methods, and the exploration of its potential use in the treatment of various diseases, including cancer, inflammatory diseases, and neurodegenerative diseases.
In conclusion, N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-4-methylbenzenesulfonamide is a sulfonamide derivative that has been found to have a wide range of biological activities. It has been extensively used in scientific research and has shown promising results in the treatment of various diseases. Further research is needed to fully understand its mechanism of action and explore its potential use in the treatment of various diseases.
Scientific Research Applications
N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-4-methylbenzenesulfonamide has been extensively used in scientific research due to its various biological activities. It has been found to have anti-inflammatory, anti-cancer, and anti-tumor properties. It has also been used as a kinase inhibitor and has been found to be effective against several kinases, including JAK2, FLT3, and CDK4.
properties
IUPAC Name |
N-[(4-bromo-2-ethylpyrazol-3-yl)methyl]-4-methylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN3O2S/c1-3-17-13(12(14)8-15-17)9-16-20(18,19)11-6-4-10(2)5-7-11/h4-8,16H,3,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAGLIRZYOHOZOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Br)CNS(=O)(=O)C2=CC=C(C=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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